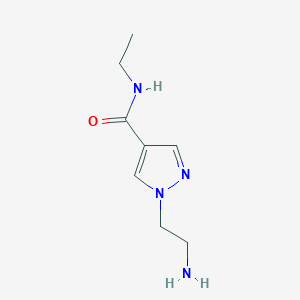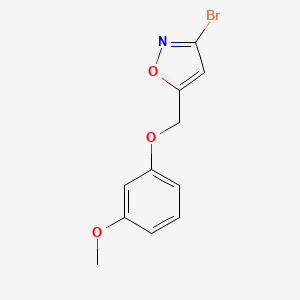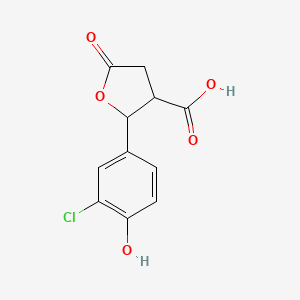
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and an ethyl carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxylic acid with ethylamine and 2-aminoethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Aminoethyl)-3-methyl-1H-pyrazole-4-carboxamide
- 1-(2-Aminoethyl)-N-methyl-1H-pyrazole-4-carboxamide
- 1-(2-Aminoethyl)-N-ethyl-1H-imidazole-4-carboxamide
Comparison: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-N-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-2-10-8(13)7-5-11-12(6-7)4-3-9/h5-6H,2-4,9H2,1H3,(H,10,13) |
InChI-Schlüssel |
VXAADDXJTFKEIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CN(N=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)




